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Netarsudil and Its Process-Related Impurities:
Analytical Method and Characterization

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Netarsudil

CAS No.: 1254032-66-0

Cat. No.: S537027

Netarsudil, sold under the brand name Rhopressa, is a Rho kinase (ROCK) inhibitor used to lower elevated
intraocular pressure in patients with open-angle glaucoma or ocular hypertension [1] [2]. The presence of
impurities in an Active Pharmaceutical Ingredient (API) can affect the drug's safety, quality, and efficacy.

Therefore, their identification and quantification are critical [1].

The table below summarizes the key components of a published stability-indicating High-Performance

Liquid Chromatography (HPLC) method developed for this purpose [1].

Table 1: Summary of a Validated HPL.C Method for Netarsudil and Impurities Analysis

Parameter Specification

Objective Resolution, identification, and quantification of two process-related impurities in
Netarsudil [1].

Column ZORBAX Eclipse XDB C18 (250 x 4.6 mm; 5 um id) [1].

Mobile Phase Acetonitrile, methanol, and pH 4.6 phosphate buffer (45:35:20, v/v) [1].
Flow Rate 1.0 mL/min [1].

Elution Mode Isocratic [1].
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Parameter Specification

Detection 257 nm [1].

Wavelength

Detection Limit Impurity 1: 0.008 pg/mL; Impurity 2: 0.003 pg/mL [1].
(LOD)

Quantification Netarsudil: 25-200 pg/mL; Impurities: 0.025-0.2 pg/mL [1].
Range

The origin of process-related impurities can be traced to the synthetic pathway of Netarsudil. The starting
material and an intermediate can remain in the final drug substance, designated as Impurity 1 and Impurity 2,

respectively [1]. Furthermore, forced degradation studies can reveal additional degradation products.

Table 2: Identified Netarsudil Process-Related Impurities and Degradation Products

Compound Molecular
Molecular . CAS
Name / Weight Notes
- Formula Number
Identifier (g/mol)

Netarsudil C2sH27N303 45354[3] 1254032- ROCK inhibitor API [1].
(API) 66-0
(base) [3]

Netarsudil C30H35N3090S2  645.74 [3] 1422144-  Salt form of the API.

Dimesylate 42-0 [3]

Impurity 1 - - - Starting material in Netarsudil synthesis[(4-
[(2.4-
dimethylbenzoyl)oxy]methylphenyl)acetic
acid] [1].

Impurity 2 - - - Intermediate in Netarsudil synthesis [1].

Netarsudil C19H21NOa4 327.38 [3] 2684301- Reported impurity.

Amino Acid 49-1 [3]

Impurity
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Compound Molecular
Molecular )

Name / Weight

- Formula
Identifier (g/mol)
Netarsudil C7H7Ns0 149.15 [4]
Process
Impurity 9

CAS

Notes
Number

28539- Also known as 1-(Hydroxymethyl)-1H-
02-8 [4] benzotriazole.

Experimental Protocol: Forced Degradation and

Impurity Characterization

This protocol outlines the procedure for conducting forced degradation studies on Netarsudil and

characterizing the resulting degradation products using Liquid Chromatography-Tandem Mass Spectrometry

(LC-MS/MS), as derived from the literature [1].

Materials and Reagent Preparation

¢ API and Formulation: Netarsudil analytical standard (e.g., 98.17% purity), and a 0.02% wi/v

netarsudil ophthalmic solution [1].

e Chemicals: HPLC-grade methanol, acetonitrile, and water. Reagent-grade hydrochloric acid (HCI),
sodium hydroxide (NaOH), hydrogen peroxide (H2032), and phosphate buffer salts [1].

o Standard Solution: Accurately weigh and dissolve 25 mg of Netarsudil standard in 25 mL of
methanol to obtain a 1000 pug/mL stock solution [1].

¢ Formulation Solution: Accurately measure 25 mL of the 0.02% w/v eye drop formulation into a 50

mL volumetric flask. Add about 10 mL of methanol, sonicate to dissolve, and make up to volume with
methanol to obtain a 100 pg/mL solution. Filter through a 0.2 pm membrane [1].

Forced Degradation Studies

Stress the Netarsudil standard solution under various conditions to generate degradation products. The

following conditions were reported to cause considerable degradation [1]:

¢ Acidic Hydrolysis: Treat with 0.1 N HCI at room temperature for a specified duration.
e Basic Hydrolysis: Treat with 0.1 N NaOH at room temperature for a specified duration.
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e Oxidative Degradation: Treat with 3% H202 at room temperature for a specified duration.
o Thermal Degradation: Expose the solid API to dry heat (e.g., 60°C or higher).
¢ Photolytic Degradation: Expose the solid API or solution to UV light (e.g., as per ICH guidelines).

After the stress period, neutralize the acid/base reactions or dilute the samples as needed. Analyze all stressed

samples using the HPL.C and LC-MS/MS conditions.

HPLC Analysis Conditions

e Chromatographic System: Agilent 1100 HPLC or equivalent, with a quaternary pump, autosampler,
and programmable UV detector [1].

e Data Station: ChemStation software or equivalent [1].

¢ Analytical Column: ZORBAX Eclipse XDB C18, 250 x 4.6 mm, 5 um [1].

¢ Mobile Phase: Acetonitrile:Methanol:pH 4.6 Phosphate Buffer (45:35:20, v/v) [1].

e Flow Rate: 1.0 mL/min (isocratic) [1].

¢ Detection Wavelength: 257 nm [1].

¢ Injection Volume: As optimized (e.g., 10-20 pL).

¢ Column Temperature: Room temperature [1].

e Sample Temperature: Maintained in the autosampler (e.g., 4-10°C).

LC-MS/MS Analysis for Characterization

e System: Waters LCMS equipped with a triple quadrupole mass detector [1].
¢ lon Source: Electrospray lonization (ESI), operated in positive ion mode [1].
e Source Parameters:
o Capillary Voltage: 3200-3600 V [1]
o Fragmentor Voltage: 70 V [1]
o Skimmer Voltage: 60 V [1]
o Drying Gas Temperature: 300°C [1]
o Drying Gas Flow: 9 L/h [1]
o Nebulizer Pressure: 40 Psi [1]
e Data Acquisition: Scan mode and product ion scan (MS/MS) using Collision-Induced Dissociation
(CID). The MS/MS data is used to propose structures for the degradation products based on their
fragmentation patterns [1].

The following diagram illustrates the workflow for the forced degradation study and impurity

characterization.
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Application Notes for Routine Analysis

The validated HPL.C method is suitable for the routine analysis of Netarsudil bulk drug and pharmaceutical

dosage forms [1]. Here are key application notes:
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e System Suitability: Before analysis, ensure system suitability by injecting the 100% standard
solution (e.g., 100 pg/mL Netarsudil with 0.01% of each impurity) six times. The method is deemed
suitable if parameters like retention time, tailing factor, theoretical plates, and resolution meet pre-
defined criteria and show low relative standard deviation (RSD < 2.0%) [1].

¢ Method Validation: The method has been validated per ICH guidelines, demonstrating satisfactory
results for accuracy, precision, specificity, linearity, sensitivity (LOD/LOQ), ruggedness, and
robustness [1].

o Stability-Indicating Nature: The method effectively separates Netarsudil from its process-related
impurities and degradation products formed under various stress conditions, confirming its stability-
indicating property [1].

The following diagram summarizes the logical relationship of the method's key analytical parameters and

their successful validation outcomes.

Method Validation
(Per ICH Q2(R1))
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To cite this document: Smolecule. [Netarsudil and Its Process-Related Impurities: Analytical Method
and Characterization]. Smolecule, [2026]. [Online PDF]. Available at:
[https://www.smolecule.com/products/b537027#netarsudil-process-related-impurities-

characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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